[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (hereafter referred to by its full systematic name) is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via methylene groups to a central amine. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-5-yl) contains methyl substituents at positions 1 and 3, while the second pyrazole (3-methyl-1-propyl-1H-pyrazol-4-yl) has a methyl group at position 3 and a propyl chain at position 1. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.
For instance, pyrazole derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 3-phenyl-1H-pyrazol-5-amine derivatives .
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-6-19-10-13(12(3)17-19)8-15-9-14-7-11(2)16-18(14)4/h7,10,15H,5-6,8-9H2,1-4H3 |
InChI Key |
WSEBFYQXRCFTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through the reaction of the pyrazole derivatives with formaldehyde or paraformaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR): Alkyl substituents enhance lipophilicity and metabolic stability but may reduce target specificity compared to aryl or heteroaryl groups .
Coordination Chemistry :
- The compound’s dual pyrazole-methylamine structure may enable versatile metal coordination, though steric hindrance from the propyl group could limit binding modes .
Comparative Limitations :
- The absence of electron-withdrawing groups (e.g., fluorine, sulfonyl) may limit applications in contexts requiring strong electronic modulation, such as kinase inhibition .
Biological Activity
The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and biological mechanisms.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₂₄N₅
- Molecular Weight : 297.83 g/mol
- CAS Number : 1855940-67-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical cellular pathways, leading to its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
This indicates that pyrazole derivatives may inhibit tumor growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds exhibit activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents.
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
